Cas no 1501432-07-0 (3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl-)

3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- structure
1501432-07-0 structure
Product name:3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl-
CAS No:1501432-07-0
MF:C8H15NO3
MW:173.209602594376
CID:5281164

3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl-
    • Inchi: 1S/C8H15NO3/c1-7(11,5-10)8(4-9)2-3-12-6-8/h5,11H,2-4,6,9H2,1H3
    • InChI Key: MRTOZWOWQFHNAI-UHFFFAOYSA-N
    • SMILES: C(C1(COCC1)CN)(O)(C)C=O

3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-682538-0.1g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
0.1g
$1195.0 2023-03-11
Enamine
EN300-682538-5.0g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
5.0g
$3935.0 2023-03-11
Enamine
EN300-682538-2.5g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
2.5g
$2660.0 2023-03-11
Enamine
EN300-682538-10.0g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
10.0g
$5837.0 2023-03-11
Enamine
EN300-682538-1.0g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
1g
$0.0 2023-06-07
Enamine
EN300-682538-0.25g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
0.25g
$1249.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01079107-1g
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0 95%
1g
¥6755.0 2023-04-10
Enamine
EN300-682538-0.5g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
0.5g
$1302.0 2023-03-11
Enamine
EN300-682538-0.05g
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal
1501432-07-0
0.05g
$1140.0 2023-03-11

3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- Related Literature

Additional information on 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl-

Research Brief on 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- (CAS: 1501432-07-0)

The compound 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- (CAS: 1501432-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique furan and aminomethyl functional groups, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological activities, particularly in the context of neurodegenerative diseases and antimicrobial applications.

One of the key advancements in the synthesis of this compound involves a multi-step catalytic process that ensures high yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized product. The presence of the α-hydroxy-α-methyl moiety has been identified as a critical feature contributing to its biological activity, particularly in modulating enzyme interactions and receptor binding.

In vitro studies have demonstrated that 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- exhibits potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a lead compound for developing novel antibiotics. Additionally, preliminary data indicate neuroprotective properties, possibly linked to its ability to mitigate oxidative stress and inflammation in neuronal cells.

Further research is underway to explore the pharmacokinetics and toxicity profile of this compound. Early-stage animal models have shown promising results, with favorable bioavailability and minimal adverse effects. However, comprehensive clinical trials are required to validate these findings and assess its therapeutic efficacy in humans.

In conclusion, 3-Furanacetaldehyde, 3-(aminomethyl)tetrahydro-α-hydroxy-α-methyl- represents a promising candidate for pharmaceutical development. Its multifaceted biological activities and relatively straightforward synthesis make it an attractive target for further investigation. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.

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